Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neurotrophic Effects

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor: has been identified as a neurotrophic peptide, which suggests its potential in promoting central nervous system (CNS) regeneration . This application is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease, where it could help in reducing parkinsonian-like symptoms by facilitating the regeneration of neuronal connections .

Protein Extraction

In the field of molecular biology, this compound is used in kits for protein extraction from mammalian cells or tissues. Its stability and potency make it an ideal component in the extraction process, ensuring that proteins are isolated without degradation, which is crucial for subsequent analyses like Western blotting or mass spectrometry .

Mechanism of Action

Target of Action

It is known as a neurotrophic peptide, suggesting that it may interact with neurons or neural pathways .

Mode of Action

As a neurotrophic peptide, it likely interacts with neural cells or pathways to exert its effects .

Biochemical Pathways

The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways

Pharmacokinetics

It is described as a metabolically stable analog of melanotropin-potentiating factor , which suggests that it may have favorable pharmacokinetic properties.

Result of Action

The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways . This suggests that it may have potential therapeutic effects in conditions like Parkinson’s disease.

Safety and Hazards

properties

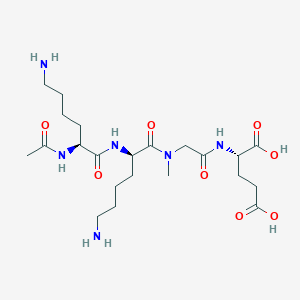

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWNIYYJLZLOIR-BBWFWOEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)

![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)